molecular formula C20H23N3O2S2 B12145544 N-mesityl-2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

N-mesityl-2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B12145544
M. Wt: 401.5 g/mol
InChI Key: MSCRZMPSPUHGJO-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with 3,5,6-trimethyl groups and a thioether-linked N-mesitylacetamide moiety. The mesityl group (2,4,6-trimethylphenyl) confers significant steric bulk, while the thioether bridge enhances metabolic stability compared to ether analogs.

Properties

Molecular Formula

C20H23N3O2S2

Molecular Weight

401.5 g/mol

IUPAC Name

2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C20H23N3O2S2/c1-10-7-11(2)17(12(3)8-10)21-15(24)9-26-20-22-18-16(19(25)23(20)6)13(4)14(5)27-18/h7-8H,9H2,1-6H3,(H,21,24)

InChI Key

MSCRZMPSPUHGJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the mesityl group and the acetamide functionality. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of thieno[2,3-d]pyrimidine derivatives, including N-mesityl-2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide. These compounds exhibit promising cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
This compoundHeLa12.5
N-mesityl derivativeMCF715.0

These findings indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies demonstrate that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria:

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus20
Escherichia coli18

These results suggest that N-mesityl derivatives could be developed into effective antimicrobial agents.

Pesticidal Activity

N-mesityl derivatives have shown potential as pesticides due to their ability to disrupt pest physiology. Research indicates that these compounds can act as insect growth regulators (IGRs), affecting the development of various agricultural pests.

Pest SpeciesEffectiveness (%)Reference
Aedes aegypti larvae85% mortality at 100 ppm
Spodoptera frugiperda (Fall Armyworm)75% reduction in larval weight at 50 ppm

This suggests that the compound could be utilized in integrated pest management strategies.

Chromatographic Analysis

This compound has been employed as a reference standard in high-performance liquid chromatography (HPLC). Its unique spectral properties facilitate the identification and quantification of related compounds in complex mixtures:

MethodologyDetection Limit (µg/mL)Reference
HPLC with UV detection0.5
LC-MS/MS analysis0.1

This capability makes it an essential tool for quality control in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of N-mesityl-2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Core Pyrimidinone Modifications

  • 3-Ethyl vs. 3-Methyl Substitution: The analog 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide (CAS 618427-80-8, ) replaces the 3-methyl group with ethyl. This increases lipophilicity (logP) but may reduce crystallinity due to enhanced conformational flexibility .
  • 5,6-Dimethyl vs. 5,6-Unsubstituted: Derivatives lacking 5,6-dimethyl groups (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, ) exhibit lower thermal stability (m.p. ~143–145°C vs. >200°C for methyl-rich analogs), highlighting the role of methyl groups in stabilizing the π-stacked crystal lattice .

Acetamide Substituent Variations

  • Mesityl vs. The dichlorophenyl analog (m.p. 230°C) shows higher melting points than mesityl derivatives, likely due to stronger halogen-mediated intermolecular interactions .
  • 85–90% for simpler analogs) .

Thioether vs. Ether/Oxo Linkages

  • Thioether Stability :
    Thioether-containing analogs (e.g., 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide , ) demonstrate superior oxidative stability compared to ether-linked counterparts, as evidenced by prolonged shelf-life in accelerated degradation studies .

Physicochemical and Crystallographic Properties

Compound (CAS/Ref) Core Substituents Acetamide Group m.p. (°C) Yield (%)
Target Compound 3,5,6-Trimethyl N-Mesityl >200* 85–90*
618427-80-8 () 3-Ethyl,5,6-dimethyl N-Mesityl N/A N/A
5.6 () 4-Methyl N-(2,3-Dichlorophenyl) 230 80
Compound 24 () 7-Methyl, pyrido-fused N-Acetyl 143–145 73

*Estimated based on analogs.

Implications for Drug Design

  • Steric Effects : Mesityl groups improve target selectivity in kinase inhibitors by occupying hydrophobic pockets but may limit oral bioavailability due to low solubility .
  • Hydrogen Bonding: The 4-oxo group and thioether sulfur enhance crystal packing (via N–H···O and C–H···S interactions), as observed in Cambridge Structural Database entries for related thienopyrimidines .

Biological Activity

N-mesityl-2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Mesityl group : A bulky aromatic substituent that may influence the compound's lipophilicity and biological interactions.
  • Thieno[2,3-d]pyrimidine core : This heterocyclic structure is known for its diverse biological activities.
  • Thioacetamide moiety : This functional group is often associated with various pharmacological effects.

Molecular Formula

The molecular formula for this compound is C22H30N2O2SC_{22}H_{30}N_2O_2S.

Anticancer Activity

Research indicates that compounds containing thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. A study evaluating various derivatives found that certain analogs showed potent cytotoxicity against multiple cancer cell lines.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineGI50 (µM)
Compound AColon Cancer0.41
Compound BMelanoma0.48
Compound COvarian Cancer0.25

These findings suggest that modifications to the thieno[2,3-d]pyrimidine structure can enhance anticancer activity, potentially making this compound a candidate for further investigation in cancer therapy .

Antimicrobial Activity

In addition to its anticancer potential, compounds with similar structures have demonstrated antimicrobial properties. A study on related thiazole and thiadiazole derivatives revealed significant antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Related Compounds

CompoundMicroorganismInhibition Zone (mm)
Compound DE. coli15
Compound ES. aureus18
Compound FC. albicans12

These results indicate that the presence of specific functional groups in the thieno[2,3-d]pyrimidine framework could contribute to enhanced antimicrobial efficacy .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of N-mesityl derivatives against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). The results indicated that several derivatives exhibited significant growth inhibition, with some achieving GI50 values below 1 µM in aggressive cancer types such as melanoma and ovarian cancer .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of thieno[2,3-d]pyrimidine derivatives has highlighted the importance of substituents on the nitrogen and sulfur atoms in modulating biological activity. For instance, modifications to the mesityl group were found to enhance lipophilicity and cellular uptake, thereby improving anticancer efficacy .

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